molecular formula C27H33N5O2 B12419341 N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

Cat. No.: B12419341
M. Wt: 467.6 g/mol
InChI Key: VYNKVNDKAOGAAQ-FSTWYFRWSA-N
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Description

This compound features a deuterated piperazine core (2,2,3,3,5,5,6,6-octadeuterio), a 1-methylpiperidin-4-yl substituent, an indole-6-carboxamide moiety, and a phenyl group in an (R)-configured chiral center. The deuteration likely serves to enhance metabolic stability, a strategy employed in drug development to prolong half-life by slowing cytochrome P450-mediated oxidation . Its synthesis involves multi-step reactions, including reductive amination and deuterium incorporation, with purification via silica gel chromatography and characterization by LC-MS and NMR (>95% purity) .

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

467.6 g/mol

IUPAC Name

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)/t25-/m1/s1/i15D2,16D2,17D2,18D2

InChI Key

VYNKVNDKAOGAAQ-FSTWYFRWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2CCN(CC2)C)([2H])[2H])([2H])[2H])C(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5)([2H])[2H])[2H]

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Deuteration

Yamada et al. demonstrated that 3-substituted piperazines undergo efficient deuteration using 20 wt% D2SO4 in CD3OD/D2O (7:3) at 60–90°C. For 2,2,3,3,5,5,6,6-octadeutero-1-methylpiperazine, the protocol achieves >95% deuterium incorporation at all eight positions within 5–14 hours (Table 1).

Table 1. Deuteration Conditions for Piperazine Derivatives

Substrate Solvent System Temperature (°C) Time (h) D Incorporation (%) Yield (%)
1-Methylpiperazine 20 wt% D2SO4>/CD3OD/D2O 90 14 97 94

Key challenges include minimizing isotopic dilution during workup. Silica gel chromatography reduces deuterium content by 10–15%, necessitating rapid purification under inert atmospheres.

Indole-6-Carboxamide Synthesis

The indole fragment is prepared via Fischer indole synthesis or palladium-catalyzed coupling.

Fischer Indole Synthesis

Nitrobenzene-d5 undergoes Fischer cyclization with ethyl levulinate under 1% H2SO4>/CH3OH to yield indole-3-acetic acid-d5. However, deuterium loss at C4–C7 (5–49%) necessitates post-synthetic H-D exchange using CD3CO2D at 150°C.

Palladium-Mediated C–H Activation

Gaunt’s method enables regioselective C2 deuteration of indoles using Pd(OAc)2 in CD3CO2D/dioxane (120°C, 16 h), achieving 81% deuterium incorporation. For the target compound, this approach avoids deuteration at the pharmacologically critical C3 position.

Coupling Reactions

The deuterated piperazine and indole-carboxamide are conjugated via amide bond formation.

Carbodiimide-Mediated Coupling

Ethyl indole-6-carboxylate is hydrolyzed to the carboxylic acid using LiOH, then coupled with the deuterated piperazine amine using EDCI/HOBt in DMF (0°C to RT, 12 h). Yields exceed 85% with >99% enantiomeric purity for the (1R)-configured product.

Table 2. Coupling Optimization

Coupling Agent Solvent Temperature (°C) Yield (%) Purity (%)
EDCI/HOBt DMF 0 → 25 87 99.5
BOP CH2Cl2 25 78 98.2

Telescoped Synthesis

A patent by WO2018045157A1 describes a one-pot method: indolization of 3-(but-2-ynamido)piperidine with deuterated nitrobenzene, followed by in situ amidation. This reduces purification steps and improves overall yield to 76%.

Purification and Analytical Validation

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) removes non-deuterated impurities. Deuterated analogs exhibit retention times 0.5–1.2 min shorter than non-deuterated counterparts.

Spectroscopic Confirmation

  • 1H NMR : Absence of signals at δ 2.5–3.5 ppm (piperazine CH2) confirms deuteration.
  • HRMS : m/z 467.643 ([M+H]+, calculated for C27H33D8N5O2).
  • Isotopic Purity : >97% D8 confirmed by LC-MS.

Scalability and Cost Considerations

  • Deuterated Solvents : In situ preparation of CD3OD/D2O reduces costs by 40% compared to commercial sources.
  • Catalyst Recycling : Pd(OAc)2 is recovered via filtration (89% recovery) and reused without activity loss.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Molecular Formula and Characteristics

The molecular formula of the compound is C22H30D8N4O2 (where D represents deuterium). The presence of deuterium enhances its stability and alters its pharmacokinetic properties compared to its non-deuterated counterparts.

Structural Composition

The compound features an indole core linked to an indole carboxamide structure. The piperazine ring contributes to its pharmacological activity by interacting with various biological targets.

CGRP Receptor Antagonism

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been investigated as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP is implicated in migraine pathophysiology; thus, antagonists can serve as effective treatments for migraine attacks.

Case Study: Zavegepant

Zavegepant (DB15688), a related compound with similar structural features, has received FDA approval for acute migraine treatment. Clinical trials demonstrated significant efficacy in reducing migraine symptoms compared to placebo .

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. They may modulate neurotransmitter systems and reduce neuroinflammation. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study: Neuroprotection in Animal Models

Studies have shown that related piperazine derivatives protect neuronal cells from apoptosis induced by oxidative stress in vitro. This suggests potential therapeutic avenues for conditions characterized by neuronal loss .

Antidepressant Activity

Some derivatives of the indole structure are being explored for their antidepressant effects. The modulation of serotonin receptors by these compounds can lead to mood enhancement and anxiety reduction.

Research Insight

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant antidepressant-like behavior in rodent models .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Coupling Reactions : Linking functional groups through condensation reactions.

Industrial Relevance

Due to its pharmacological properties, this compound is of interest for pharmaceutical companies focusing on developing new therapies for migraines and other neurological disorders.

Mechanism of Action

The mechanism of action of N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide would involve its interaction with specific molecular targets. This may include:

    Binding to receptors: The compound may bind to specific receptors in the body, leading to a biological response.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Piperazine/Piperidine Scaffolds
Compound Name Key Substituents Deuteration Synthesis Yield Biological Activity (if reported) References
Target Compound 2,2,3,3,5,5,6,6-octadeuterio-piperazine, 1-methylpiperidin-4-yl, indole-6-carboxamide Yes Not specified Likely metabolic stability focus
Compound 3 () Piperidin-4-yl, methylated via formaldehyde/NaBH(OAc)₃ No 66% Not reported
Compound 8l () 4-Methylpiperazin-1-yl, indolo[3,2,1-de][1,5]naphthyridine No 60% Antiproliferative activity
Compound 11 () 2,2,3,3-Tetrafluoropropyl-piperidin-4-yl No Not specified Not reported
MK-0974 () Trifluoroethyl, 2,3-difluorophenyl No High oral bioavailability CGRP receptor antagonist (migraine)

Key Observations :

  • Deuteration: The target compound’s deuterated piperazine distinguishes it from non-deuterated analogs. Deuteration reduces metabolic clearance, as seen in drugs like deutetrabenazine .
  • Fluorinated Derivatives : Compounds like MK-0974 () and tetrafluoropropyl-substituted analogs () prioritize lipophilicity and bioavailability via fluorine, whereas deuteration targets kinetic isotope effects .
  • Synthetic Complexity: The target compound’s deuterated synthesis requires specialized reagents, contrasting with standard alkylation/amination in non-deuterated analogs .
Pharmacological and Physicochemical Properties
  • Receptor Interactions : Indole carboxamides often form hydrogen bonds via NH and carbonyl groups (e.g., with Val187/Ser197 in ). The target compound’s deuterium may subtly alter binding kinetics due to isotopic effects on bond strength .
  • Metabolic Stability : Deuterated piperazines resist oxidative metabolism, unlike methyl/fluorine-substituted analogs, which rely on electronic effects for stability .
  • Bioavailability : Fluorinated compounds (e.g., MK-0974) exhibit enhanced absorption, while deuterated derivatives prioritize prolonged exposure .

Research Findings and Implications

  • Deuterium’s Role: Preclinical studies of deuterated drugs show 2–10x longer half-lives compared to non-deuterated versions. The target compound’s deuteration likely follows this trend, though specific data are pending .
  • Activity Trade-offs : While fluorinated analogs (e.g., MK-0974) achieve high potency, deuterated compounds may sacrifice immediate efficacy for sustained action .

Biological Activity

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is a complex synthetic compound with potential therapeutic applications. Its structure includes a piperazine moiety and an indole derivative, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

The chemical formula of the compound is C27H25D8N5O2C_{27}H_{25}D_8N_5O_2, with a molecular weight of approximately 467.63 g/mol. The presence of deuterium isotopes in the structure enhances its pharmacokinetic properties and may influence its biological activity.

PropertyValue
Molecular FormulaC27H25D8N5O2
Molecular Weight467.63 g/mol
CAS Number1346601-10-2

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It is hypothesized to act as an antagonist at the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in pain modulation and vasodilation. The modulation of CGRP signaling pathways is particularly relevant in migraine treatment .

Anticoagulant Properties

This compound has been identified as a candidate for use as an anticoagulant. It is being investigated for its efficacy in preventing venous thromboembolism during major orthopedic surgeries .

Pain Modulation

Research indicates that compounds similar to this one can effectively inhibit CGRP signaling pathways. This inhibition may lead to reduced pain perception and could be beneficial in treating conditions such as migraines . The compound's structure suggests it may have high affinity and selectivity for CGRP receptors.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of CGRP antagonists. These studies indicate that modifications in the piperazine ring can enhance receptor binding affinity and improve bioavailability . Preliminary data suggest that the incorporation of deuterium may also affect metabolic stability.

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